

# In-Depth Technical Guide to Methyl 3-iodoisonicotinate

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## Compound of Interest

Compound Name: Methyl 3-iodoisonicotinate

Cat. No.: B071392

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## Core Compound Identity

CAS Number: 188677-49-8

Chemical Formula: C<sub>7</sub>H<sub>6</sub>INO<sub>2</sub>

Structure: **Methyl 3-iodoisonicotinate** is an iodinated derivative of methyl isonicotinate. The core structure consists of a pyridine ring, with a methyl ester group at the 4-position and an iodine atom substituted at the 3-position. This substitution pattern makes it a valuable building block in organic synthesis, particularly in cross-coupling reactions.

## Physicochemical and Spectroscopic Data

While a comprehensive public database of the experimental spectroscopic data for **Methyl 3-iodoisonicotinate** is not readily available, the expected characteristic peaks based on its structure are summarized below. This data is crucial for the identification and characterization of the compound in a laboratory setting.

Spectroscopic Data	Expected Characteristics
<sup>1</sup> H NMR	Signals corresponding to the aromatic protons on the pyridine ring and a singlet for the methyl ester protons. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the ester and the iodine atom.
<sup>13</sup> C NMR	Resonances for the carbon atoms of the pyridine ring, the carbonyl carbon of the ester, and the methyl carbon. The carbon bearing the iodine atom would show a characteristic chemical shift.
Infrared (IR) Spectroscopy	A strong absorption band characteristic of the C=O stretching vibration of the ester group, typically in the range of 1720-1740 cm <sup>-1</sup> . Bands corresponding to the C-I bond and the aromatic C-H and C=C bonds of the pyridine ring would also be present.
Mass Spectrometry (MS)	The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (263.03 g/mol). Fragmentation patterns would likely involve the loss of the methoxy group or the entire ester group.

## Synthesis and Experimental Protocols

**Methyl 3-iodoisonicotinate** is typically synthesized from nicotinic acid or its derivatives. A general synthetic approach involves the esterification of the carboxylic acid and subsequent iodination of the pyridine ring.

## General Synthesis Workflow

Caption: General synthetic route to **Methyl 3-iodoisonicotinate**.

## Illustrative Experimental Protocol: Synthesis via Iodination of Methyl Isonicotinate

This protocol is illustrative and may require optimization based on laboratory conditions and available reagents.

- Esterification of Isonicotinic Acid: To a solution of isonicotinic acid in methanol, slowly add thionyl chloride at 0°C. Reflux the mixture for several hours until the reaction is complete (monitored by TLC). Remove the solvent under reduced pressure. The residue is then neutralized with a saturated solution of sodium bicarbonate and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield methyl isonicotinate.
- Iodination: To a solution of methyl isonicotinate in a suitable solvent (e.g., concentrated sulfuric acid), add a source of iodine such as iodine monochloride or a mixture of iodine and an oxidizing agent (e.g., periodic acid). The reaction is typically stirred at an elevated temperature for several hours. After completion, the reaction mixture is carefully poured onto ice and neutralized with a base (e.g., sodium hydroxide). The resulting precipitate is filtered, washed with water, and dried to afford crude **Methyl 3-iodoisonicotinate**.
- Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

## Applications in Drug Discovery and Organic Synthesis

**Methyl 3-iodoisonicotinate** serves as a key intermediate in the synthesis of more complex molecules, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of the iodine atom allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 3-position of the pyridine ring.<sup>[1]</sup>

## Suzuki-Miyaura Coupling: A Typical Experimental Workflow

This reaction is fundamental for creating carbon-carbon bonds, a critical step in the synthesis of many pharmaceutical compounds.

Caption: Standard workflow for a Suzuki-Miyaura coupling reaction.

## Illustrative Experimental Protocol: Suzuki-Miyaura Coupling

This is a general protocol and specific conditions will depend on the boronic acid used.

- Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine **Methyl 3-iodoisonicotinate**, the desired boronic acid or ester (typically 1.1-1.5 equivalents), a palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 2-5 mol%), and a base (e.g.,  $\text{K}_2\text{CO}_3$  or  $\text{Cs}_2\text{CO}_3$ , 2-3 equivalents).
- Solvent Addition: Add a degassed solvent system, often a mixture of an organic solvent (like toluene, dioxane, or DMF) and an aqueous solution of the base.
- Reaction: Heat the mixture to the required temperature (often between 80-120°C) and stir for the necessary time, monitoring the reaction progress by TLC or LC-MS.
- Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent. Combine the organic layers, wash with brine, and dry over an anhydrous salt like  $\text{Na}_2\text{SO}_4$  or  $\text{MgSO}_4$ .
- Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

## Potential in Medicinal Chemistry

The pyridine scaffold is a common feature in many biologically active compounds. The ability to functionalize the 3-position of the isonicotinate core through reactions like the Suzuki coupling makes **Methyl 3-iodoisonicotinate** a valuable starting material for the synthesis of novel drug candidates. The resulting biaryl or heteroaryl structures are of significant interest in the development of inhibitors for various enzymes and receptors. While specific biological activity for **Methyl 3-iodoisonicotinate** itself is not widely reported, its utility as a synthetic intermediate is well-established in medicinal chemistry research.[\[1\]](#)

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## References

- 1. 188677-49-8 | Methyl 3-iodoisonicotinate | Esters | Ambeed.com [ambeed.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to Methyl 3-iodoisonicotinate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b071392#methyl-3-iodoisonicotinate-cas-number-and-structure>

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